![molecular formula C7H5NO3 B1441220 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde CAS No. 959617-89-1](/img/structure/B1441220.png)
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde
Overview
Description
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C7H5NO3. It features a fused dioxole and pyridine ring system, making it an interesting scaffold for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with dioxole compounds in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency .
Chemical Reactions Analysis
Types of Reactions
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but often involve bases or acids as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
One of the primary areas of interest for 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is its potential anticonvulsant properties . Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly the GABA_A receptor, which plays a crucial role in the modulation of neuronal excitability. This interaction could lead to therapeutic effects in treating epilepsy and other neurological disorders.
Materials Science
The unique structural characteristics of this compound make it a candidate for developing new materials with specific electronic properties . Its ability to undergo various chemical reactions allows for modifications that can enhance its performance in applications such as organic semiconductors or sensors. The exploration of its electronic properties could lead to innovations in material design.
Biological Studies
In biological research, this compound has been utilized to study its interactions with biological targets, including enzymes and receptors. These studies help elucidate the compound's mechanism of action and its potential roles in biochemical pathways. Understanding these interactions is vital for developing new therapeutic agents and understanding disease mechanisms.
Reactivity
The compound can undergo several types of chemical reactions:
- Oxidation : It can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
- Reduction : The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The compound can participate in nucleophilic substitution reactions where the aldehyde group may be replaced by other functional groups under mild conditions.
Anticonvulsant Activity
A study investigated the anticonvulsant effects of various derivatives of pyridine compounds. This compound was included due to its structural similarity to known anticonvulsants. The results indicated that certain modifications could enhance its efficacy against seizure activity in animal models. Further research is needed to establish optimal structures for therapeutic use.
Material Development
Another research project focused on synthesizing polymer composites incorporating this compound. The study aimed to evaluate the material's electrical conductivity and thermal stability. Findings suggested that the incorporation of this compound improved the overall performance of the composites compared to traditional materials.
Mechanism of Action
The mechanism of action of 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid
- 2H-[1,3]dioxolo[4,5-c]pyridine-6-methanol
- 2H-[1,3]dioxolo[4,5-c]pyridine-6-nitrile
Uniqueness
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is unique due to its specific aldehyde functional group, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for various synthetic and research applications .
Biological Activity
2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxole ring fused with a pyridine structure, characterized by an aldehyde functional group. This unique structural configuration allows for various chemical modifications, which can influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interaction with specific enzymes or receptors in microbial cells, leading to alterations in metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, derivatives of this compound have been shown to inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in rapidly dividing cancer cells .
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. It exhibits significant free radical scavenging activity, which can protect cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, such as ribonucleotide reductase and cyclooxygenases.
- Receptor Modulation : The compound has been shown to interact with GABA_A receptors, influencing neurotransmission and potentially offering anticonvulsant effects .
Case Study 1: Anticancer Activity
A study focused on the synthesis of derivatives of this compound reported that certain analogues exhibited potent cytotoxicity against L1210 leukemia cells. The most active compounds had IC50 values ranging from 1.0 to 1.4 µM and significantly prolonged survival times in animal models .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) established for various pathogens. This suggests its potential utility in developing new antimicrobial therapies .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid | Antioxidant | Free radical scavenging |
2H-[1,3]dioxolo[4,5-c]pyridine-6-nitrile | Cytotoxic | Apoptosis induction |
Properties
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-6-7(2-8-5)11-4-10-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTBMCKJPCZQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723508 | |
Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959617-89-1 | |
Record name | 2H-[1,3]Dioxolo[4,5-c]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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